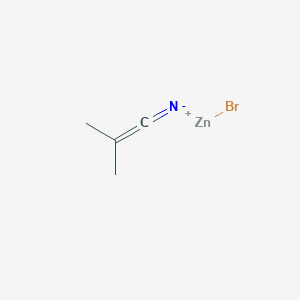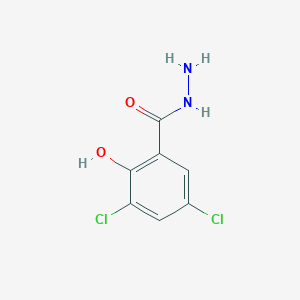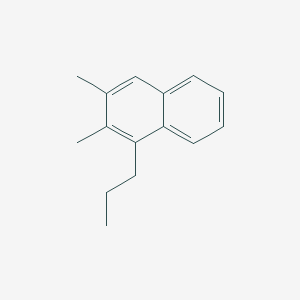![molecular formula C9H12O2 B14664974 3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione CAS No. 38476-46-9](/img/structure/B14664974.png)
3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione is a bicyclic ketone with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is known for its stability and reactivity, which allows it to participate in various chemical reactions. Its structure consists of a bicyclo[2.2.1]heptane framework with two ketone groups at the 2 and 5 positions and two methyl groups at the 3 position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride, followed by a series of oxidation and reduction steps to introduce the ketone groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.
化学反应分析
Types of Reactions
3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione involves its ability to participate in various chemical reactions due to the presence of reactive ketone groups. These groups can interact with nucleophiles, electrophiles, and radicals, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptane, 2,5-dione: Similar structure but without the methyl groups.
2-Norbornanone, 3,3-dimethyl-: Another bicyclic ketone with a similar framework.
Camphene: A bicyclic compound with different functional groups.
Uniqueness
3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione is unique due to the presence of two methyl groups at the 3 position, which affects its reactivity and stability. This structural feature distinguishes it from other similar compounds and makes it a valuable compound for various chemical applications.
属性
CAS 编号 |
38476-46-9 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC 名称 |
3,3-dimethylbicyclo[2.2.1]heptane-2,5-dione |
InChI |
InChI=1S/C9H12O2/c1-9(2)6-3-5(8(9)11)4-7(6)10/h5-6H,3-4H2,1-2H3 |
InChI 键 |
AGIWFGCJRRNRSF-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CC(C1=O)CC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-({[5-(Diethylamino)-2-{(e)-[4-(dimethylsulfamoyl)phenyl]diazenyl}phenyl]sulfonyl}amino)ethyl]pyridinium chloride](/img/structure/B14664901.png)
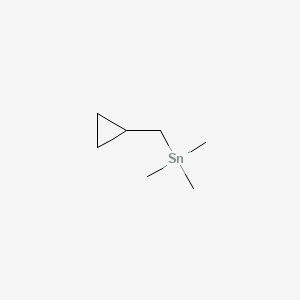

![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)
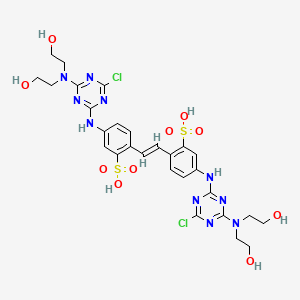
![2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14664921.png)
![3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14664923.png)
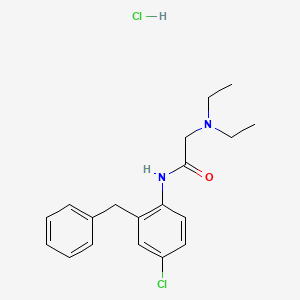
![1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione](/img/structure/B14664935.png)

